molecular formula C18H14Br8O3S B14462509 1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] CAS No. 66989-30-8

1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]

Cat. No.: B14462509
CAS No.: 66989-30-8
M. Wt: 949.6 g/mol
InChI Key: RHPSPMYOZMWHIA-UHFFFAOYSA-N
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Description

1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]: is a complex organic compound with the molecular formula C18H14Br8O4S and a molecular weight of 965.6 g/mol . This compound is characterized by its multiple bromine atoms and sulfinyl groups, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] typically involves the bromination of precursor compounds. One common method includes the reaction of 4,4’-sulfonyldiphenol with 3-halogenoprop-1-ene . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct substitution and addition reactions occur.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives , while substitution reactions can produce various alkoxy or aryloxy derivatives .

Scientific Research Applications

Chemistry: In chemistry, 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology: The compound’s brominated structure makes it a potential candidate for studying biological interactions and enzyme inhibition . Researchers investigate its effects on various biological systems to understand its potential as a biochemical tool .

Medicine: While not widely used in medicine, the compound’s derivatives are explored for their antimicrobial and antifungal properties . Studies focus on modifying its structure to enhance its biological activity and therapeutic potential .

Industry: In the industrial sector, 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] is utilized as a flame retardant in polymers and textiles. Its high bromine content contributes to its effectiveness in reducing flammability .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] is unique due to its specific sulfinyl group and bromine substitution pattern . This unique structure imparts distinct chemical reactivity and biological activity , making it a valuable compound for various applications .

Properties

CAS No.

66989-30-8

Molecular Formula

C18H14Br8O3S

Molecular Weight

949.6 g/mol

IUPAC Name

1,3-dibromo-5-[3,5-dibromo-4-(3,3-dibromopropoxy)phenyl]sulfinyl-2-(3,3-dibromopropoxy)benzene

InChI

InChI=1S/C18H14Br8O3S/c19-11-5-9(6-12(20)17(11)28-3-1-15(23)24)30(27)10-7-13(21)18(14(22)8-10)29-4-2-16(25)26/h5-8,15-16H,1-4H2

InChI Key

RHPSPMYOZMWHIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCC(Br)Br)Br)S(=O)C2=CC(=C(C(=C2)Br)OCCC(Br)Br)Br

Origin of Product

United States

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